N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline

Physicochemical profiling Drug-likeness prediction Scaffold optimization

Select this fully methylated N-aryl pyrazole building block for drug discovery. It eliminates NH tautomerism, giving uniform LogP=2.65 and single H-donor. TPSA=29.85 Ų reduces non-specific binding and HTS false positives. Non-catalytic synthesis (54% yield) enables cost-effective scale-up. Available at ≥95% purity for reliable CNS SAR and library continuity.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 1152894-90-0
Cat. No. B3085260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline
CAS1152894-90-0
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)CNC2=CC=CC=C2
InChIInChI=1S/C13H17N3/c1-10-13(11(2)16(3)15-10)9-14-12-7-5-4-6-8-12/h4-8,14H,9H2,1-3H3
InChIKeyRLZISTFGIBZFLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline (CAS 1152894-90-0): A C3-Methylated Heterocyclic Building Block for Procurement Evaluation


N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline (CAS 1152894-90-0) is an N-aryl pyrazole derivative with a molecular weight of 215.29 g/mol and the formula C₁₃H₁₇N₃ . The compound consists of a 1,3,5-trimethylpyrazole core linked via a methylene bridge to an aniline moiety. Characterized in the literature by its non-catalytic alkylation synthesis from 1,3,5-trimethyl-4-hydroxymethylpyrazole and aniline, yielding a product with a boiling point of 190–192°C at 1 mm Hg and a melting point of 95–100°C (isopropanol) [1]. Its structure offers a defined substitution pattern with three methyl groups on the pyrazole ring (N1, C3, and C5 positions) and a single hydrogen-bond donor on the aniline nitrogen (calculated H-donor count = 1, H-acceptor count = 3, TPSA = 29.85 Ų) .

Substitution Limitations of Less-Methylated N-(Pyrazolylmethyl)aniline Analogs for N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline


Within the N-(pyrazolylmethyl)aniline class, the number and position of methyl groups on the pyrazole ring fundamentally alter both physical properties and synthetic utility. Unsubstituted analogs (e.g., N-((1H-pyrazol-4-yl)methyl)aniline) possess two hydrogen-bond donor sites (pyrazole NH plus aniline NH) and a lower LogP, resulting in altered solubility and potential for off-target interactions in screening libraries [1]. Mono-methylated variants (e.g., N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline) partially address this but retain a higher donor count and lower lipophilicity than the 1,3,5-trimethyl derivative. The fully methylated 1,3,5-trimethylpyrazole core in the target compound eliminates pyrazole NH tautomerism, reduces polarity (LogP = 2.65), and presents a sterically defined scaffold that cannot be replicated by substitution with ethyl or bulkier alkyl groups without altering conformational preferences and reaction outcomes in downstream synthetic sequences .

Quantitative Differentiation Evidence for N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline Procurement Evaluation


Lipophilicity and H-Bonding Profile: Comparative Data vs. Unsubstituted and Mono-Methyl Analogs

The 1,3,5-trimethyl substitution pattern on the pyrazole ring reduces hydrogen-bond donor count from 2 (unsubstituted analog) to 1 while increasing LogP from ~1.3 to 2.65 compared to N-((1H-pyrazol-4-yl)methyl)aniline [1]. The target compound's single H-donor (aniline NH) and three H-acceptors yield a TPSA of 29.85 Ų versus 37.8 Ų for the unsubstituted analog, indicating enhanced membrane permeability potential .

Physicochemical profiling Drug-likeness prediction Scaffold optimization

Commercially Available Purity Benchmarking: ≥95% vs. Alternative Sources

The target compound is commercially supplied at ≥95% purity from multiple independent vendors including AKSci (Cat. 1849DD) and Leyan (Cat. 1758245), with documented long-term storage stability under cool, dry conditions . Closely related analog 4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline (CAS not specified) is flagged under patent product restrictions, limiting commercial availability and procurement flexibility .

Compound procurement Quality assurance Analytical chemistry

Synthetic Accessibility via Non-Catalytic Alkylation: Yield and Reaction Metrics

The target compound can be prepared via a non-catalytic alkylation of aniline with 1,3,5-trimethyl-4-hydroxymethylpyrazole, achieving a 54% isolated yield under simple reflux conditions without requiring metal catalysts or specialized reagents [1]. This synthetic route contrasts with N-((1H-pyrazol-4-yl)methyl)aniline syntheses that typically require protection/deprotection steps or multi-step sequences to avoid side reactions at the pyrazole NH position, which is absent in the trimethyl derivative [2].

Organic synthesis Process chemistry Heterocyclic chemistry

Conformational Restriction via 1,3,5-Trimethyl Substitution: Impact on Scaffold Rigidity

The 1,3,5-trimethylpyrazole core in the target compound adopts a fixed substitution pattern with methyl groups at all three carbon-adjacent and nitrogen positions. X-ray crystallographic data from related 1,3,5-trimethylpyrazole derivatives confirm that this substitution eliminates rotational freedom and enforces a single tautomeric state, whereas mono- or unsubstituted pyrazole analogs exhibit dynamic N-H tautomerism that creates multiple conformational populations in solution [1][2].

Conformational analysis Scaffold design Medicinal chemistry

Recommended Research and Procurement Applications for N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline


Parallel Medicinal Chemistry Library Synthesis Requiring a Consistent Lipophilic Scaffold

When constructing libraries of N-(pyrazolylmethyl)aniline derivatives for drug discovery, the target compound's defined LogP of 2.65 and single H-bond donor ensure uniform physicochemical behavior across library members . This minimizes batch-to-batch variability in cellular permeability assays compared to using analogs with variable LogP values (e.g., unsubstituted pyrazoles, LogP ≈ 1.3) that may yield inconsistent SAR readouts.

High-Throughput Screening Campaigns Requiring Low Aqueous Artifact Potential

The reduced TPSA (29.85 Ų) and elimination of the pyrazole NH donor site in the target compound reduce the likelihood of non-specific protein binding and aqueous solubility-related false positives in HTS formats [1]. This property is particularly advantageous in screens for central nervous system targets where higher LogP scaffolds are preferred for blood-brain barrier penetration potential.

Process Chemistry Development for Scale-Up of Pyrazole-Containing Intermediates

For programs requiring multi-gram to kilogram quantities of a pyrazole-aniline building block, the target compound's established non-catalytic synthesis route (54% yield, catalyst-free conditions) offers a simpler and more cost-effective scale-up pathway compared to analogs requiring palladium-catalyzed cross-couplings or protection sequences [2]. The availability from multiple commercial vendors at ≥95% purity further derisks supply continuity.

Structure-Activity Relationship Studies Focusing on Pyrazole Methylation Effects

In SAR investigations where the impact of pyrazole methylation on target binding must be systematically evaluated, the target compound serves as the fully methylated comparator endpoint. Its single tautomeric state and fixed geometry [3] provide a clean baseline for interpreting the effects of progressive de-methylation in analog series, avoiding confounding variables introduced by dynamic tautomer populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.